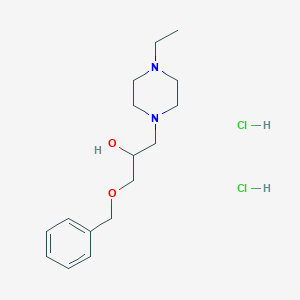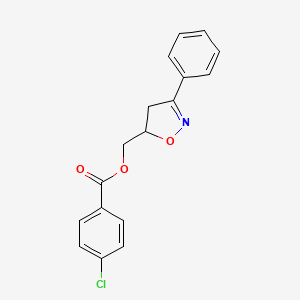
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as BEPP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. BEPP is a derivative of propranolol, a beta-blocker medication used to treat high blood pressure and other cardiovascular conditions. In
作用机制
The mechanism of action of 1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. Additionally, this compound has been found to bind to beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In neurological research, this compound has been found to protect neurons from damage and improve cognitive function in animal models. In cardiovascular research, this compound has been shown to have antiarrhythmic effects and may be useful in treating arrhythmias.
实验室实验的优点和局限性
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its specificity and potency. However, there are also limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis method for this compound can be complex and time-consuming, which may limit its availability for research.
未来方向
There are several potential future directions for research on 1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成方法
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can be synthesized through a multi-step process involving the reaction of propranolol with various reagents. The synthesis method has been extensively studied and optimized, resulting in a high yield of pure this compound. However, the process can be complex and time-consuming, requiring specialized equipment and expertise.
科学研究应用
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been studied for its potential as a drug candidate in various therapeutic areas, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been shown to have antiarrhythmic effects and may be useful in treating arrhythmias.
属性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-2-17-8-10-18(11-9-17)12-16(19)14-20-13-15-6-4-3-5-7-15;;/h3-7,16,19H,2,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYELPLDFXFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-ethylphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5009181.png)
![N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B5009204.png)
![4-bromo-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5009215.png)
![10-(1-methylethylidene)-4-(4-propoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5009223.png)

![2-[isopropyl(methyl)amino]ethyl 2,2-diphenylpropanoate hydrochloride](/img/structure/B5009232.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5009239.png)



![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5009275.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B5009283.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009300.png)
![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)